molecular formula C8H11FN2 B1421784 1-N-ethyl-3-fluorobenzene-1,2-diamine CAS No. 929565-77-5

1-N-ethyl-3-fluorobenzene-1,2-diamine

Cat. No. B1421784
CAS RN: 929565-77-5
M. Wt: 154.18 g/mol
InChI Key: XMZKDSDKCUGMJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-N-ethyl-3-fluorobenzene-1,2-diamine includes a benzene ring with a fluorine atom and two amine groups attached to it . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

1-N-ethyl-3-fluorobenzene-1,2-diamine has a molecular weight of 154.18 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are mentioned in the search results , but specific values are not provided.

Scientific Research Applications

Electrochemical Applications

1-N-ethyl-3-fluorobenzene-1,2-diamine and its derivatives have been investigated in the realm of electrochemical applications. Electrochemical fluorination of aromatic compounds like toluene, monofluoromethylbenzene, and difluoromethylbenzene has been explored, revealing intricate reaction pathways and product profiles (Momota et al., 1998).

Solvent and Ligand Behavior in Organometallic Chemistry

Partially fluorinated benzenes, including derivatives of 1-N-ethyl-3-fluorobenzene-1,2-diamine, have gained attention as solvents and ligands in organometallic chemistry. Their unique electronic properties, influenced by fluorine substituents, make them suitable for use as non-coordinating solvents or as ligands that can be readily displaced, offering new pathways in organometallic reactions and catalysis (Pike et al., 2017).

Synthesis of Chiral 1,3-Diamines

The synthesis of chiral 1,3-diamines through a modular approach involving nucleophilic aromatic substitution has been demonstrated. This methodology is significant for producing diamines that are precursors for various pharmaceuticals. The research highlights the synthesis of a broad range of diamines, including those with stereogenic centers, and discusses their potential as 'chiral proton-donors', indicating the importance of stereochemistry in their reactivity and interaction profiles (Braun et al., 2008).

Synthesis and Properties of Fluorinated Polyimides

The synthesis and characterization of soluble fluoro-polyimides from fluorine-containing aromatic diamines, like 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, have been explored. These polyimides exhibit promising thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for advanced material applications, especially in high-performance polymers (Xie et al., 2001).

properties

IUPAC Name

1-N-ethyl-3-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZKDSDKCUGMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2,6-difluoroaniline (8 g, 62 mmol) in dimethylformamide (100 mL) was added a 2 M solution in tetrahydrofuran of ethyl amine (93 mL, 186 mmol) and the reaction stirred at room temperature overnight. The reaction was partitioned between 1 N hydrochloric acid and ethyl acetate and dried over sodium sulfate. The product was purified by silica gel using the ISCO (0-100% ethyl acetate/hexane) to give an equal mixture of ethyl-(3-fluoro-2-nitro-phenyl)-amine and N,N′-Diethyl-2-nitro-benzene-1,3-diamine. This mixture was reduced using the parr shaker and a spatula tip of 5% Pd/C in MeOH (100 mL). Upon complete reduction, the reaction was filtered through a pad of celite and concentrated onto silica gel. The desired product was purified on silica gel using the ISCO (0-100% ethyl acetate/hexane) to give N1-Ethyl-3-fluoro-benzene-1,2-diamine (2.48 g, 52%). N1-Ethyl-3-fluoro-benzene-1,2-diamine (2.48 g, 16.1 mmol) and carbonyl diimidazole (4.38 g, 27 mmol) in tetrahydrofuran (50 mL) was stirred at room temperature overnight. Upon disappearance of the starting material, the reaction was partitioned between 1 N hydrochloric acid (100 mL) and ethyl acetate (100 mL). The organics were dried over sodium sulfate and concentrated to give 1-ethyl-4-fluoro-1,3-dihydro-2H-benzimidazol-2-one as a white solid in near quantitative yield. MS (ES) m/z 181.1;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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